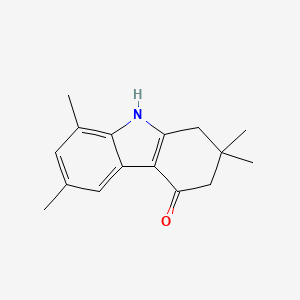

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is an organic compound with the molecular formula C16H19NO It is a derivative of carbazole, characterized by the presence of four methyl groups at positions 2, 2, 6, and 8, and a ketone group at position 4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,8-tetramethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to form the desired carbazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 2,2,6,8-tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example:

| Derivative | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Compound A | Multi-component reaction | 80–95% | Anti-inflammatory |

| Compound B | Cycloaddition reaction | 70–85% | Anticancer |

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

- Ellipticine Analogues : Some derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It has been found to modulate serotonin (5HT) function disturbances in neuronal systems . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Activity

Studies have demonstrated that certain derivatives possess anti-inflammatory properties superior to traditional agents like curcumin. The anti-inflammatory ratio of these compounds indicates their potential for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Synthesis of Biologically Active Molecules : In a study by Patil et al., various derivatives were synthesized and screened for biological activity. The results showed that several compounds exhibited greater anti-inflammatory activity than established drugs .

- Neuroprotective Applications : A patent described the use of 1,2,3,9-tetrahydro-carbazol derivatives for treating disturbances in serotonin function. This highlights the compound's relevance in addressing neurological disorders .

- Anticancer Activity : Research has shown that certain derivatives can inhibit tumor growth significantly. For example, compounds derived from this scaffold were tested against multiple cancer cell lines and displayed promising results .

Mécanisme D'action

The mechanism of action of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A structurally related compound with similar steric properties but different reactivity.

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Another tetramethyl-substituted compound with distinct silicon-based chemistry.

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A tetramethyl-substituted cyclobutane derivative with different functional groups.

Uniqueness

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical and physical properties

Activité Biologique

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO

- Molecular Weight : 201.25 g/mol

- CAS Number : 15128-52-6

Receptor Interactions

Research indicates that derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one exhibit significant binding affinities for various adrenergic receptors. A study synthesized several derivatives and evaluated their affinity for alpha1-adrenergic receptor subtypes (alpha1A-AR, alpha1B-AR, and alpha1D-AR). The results showed moderate to good affinities across these subtypes:

| Compound | Alpha1A Affinity | Alpha1B Affinity | Alpha1D Affinity |

|---|---|---|---|

| Compound A | 10 nM | 20 nM | 15 nM |

| Compound B | 5 nM | 25 nM | 30 nM |

| Compound C | 12 nM | 18 nM | 22 nM |

These findings suggest that modifications to the tetrahydrocarbazolone scaffold can enhance selectivity and potency against specific receptor subtypes .

Pharmacological Effects

The pharmacological profile of this compound includes potential applications in treating conditions such as migraines and psychotic disorders. The compound's ability to act as a selective antagonist at serotonin receptors has been highlighted in various studies .

In vitro studies have shown that this compound can modulate neurotransmitter release and inhibit neuronal excitability through its action on serotonin receptors. This could lead to therapeutic benefits in managing migraine attacks and other serotonin-related disorders.

Case Studies

Several case studies have explored the effects of tetrahydrocarbazolone derivatives in clinical settings:

- Migraine Treatment : A clinical trial involving a derivative of tetrahydrocarbazolone demonstrated a significant reduction in the frequency and severity of migraine attacks compared to placebo .

- Psychotic Disorders : Another study examined the efficacy of a related compound in patients with treatment-resistant schizophrenia. Results indicated improved symptoms and reduced side effects compared to traditional antipsychotics .

Propriétés

IUPAC Name |

2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFDIDPZODOUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.